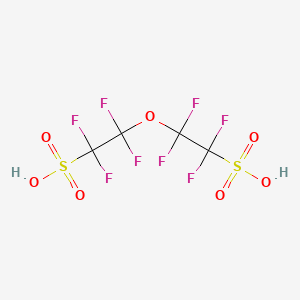
2-Tridecylheptadec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tridecylheptadec-2-enal is a long-chain aldehyde with the molecular formula C30H58O. It is a biogenic acyclic aldehyde, often found in marine red algae such as Laurencia undulata . This compound is known for its unique structure and potential bioactive properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tridecylheptadec-2-enal can be synthesized through the Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated alkene in the presence of a nucleophile . This method is known for its simplicity and high yield. The reaction typically requires a base catalyst, such as DABCO (1,4-diazabicyclo[2.2.2]octane), and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound is less common, but it can be extracted from natural sources like marine red algae. The extraction process involves solvent extraction followed by purification using column chromatography and high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
2-Tridecylheptadec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Tridecylheptadec-2-enal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It has shown moderate in vitro anthelmintic activity against parasitic stages of certain nematodes.
Medicine: Its derivatives are being explored for potential anti-asthmatic and antioxidant activities.
Industry: It is used in the formulation of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2-Tridecylheptadec-2-enal involves its interaction with biological membranes and enzymes. It can inhibit oxidative enzymes like myeloperoxidase (MPO) and modulate the expression of antioxidative enzymes such as glutathione (GSH) and superoxide dismutase (SOD) . These interactions contribute to its antioxidant and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptadecenal: Another long-chain aldehyde with similar structural features.
2-Butyloct-2-enal: A shorter-chain aldehyde synthesized through similar methods.
Uniqueness
2-Tridecylheptadec-2-enal stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its bioactivity, particularly its anthelmintic and antioxidant activities, also distinguishes it from other similar compounds .
Propiedades
| 112642-50-9 | |
Fórmula molecular |
C30H58O |
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
2-tridecylheptadec-2-enal |
InChI |
InChI=1S/C30H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
Clave InChI |
WPASVKPMONFFCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=C(CCCCCCCCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)


![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)

![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
